molecular formula C9H10OTe B14295717 2-(Phenyltellanyl)prop-2-en-1-ol CAS No. 112778-07-1

2-(Phenyltellanyl)prop-2-en-1-ol

Cat. No.: B14295717
CAS No.: 112778-07-1
M. Wt: 261.8 g/mol
InChI Key: QYDDYQQXVZAINF-UHFFFAOYSA-N
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Description

2-(Phenyltellanyl)prop-2-en-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and an allylic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyltellanyl)prop-2-en-1-ol typically involves the reaction of phenyl telluride with propargyl alcohol under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenyl telluride to the propargyl alcohol, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyltellanyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium dioxide, while reduction can produce various tellurium-containing species.

Scientific Research Applications

2-(Phenyltellanyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.

    Biology: The compound’s unique properties make it a subject of study in biological systems, where it can act as a probe for studying tellurium’s biological effects.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-(Phenyltellanyl)prop-2-en-1-ol exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenyltellanyl)ethanol: Similar structure but with an ethyl group instead of an allylic alcohol.

    2-(Phenyltellanyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.

    Diphenyl telluride: Lacks the allylic alcohol group but contains two phenyl groups bonded to tellurium.

Uniqueness

2-(Phenyltellanyl)prop-2-en-1-ol is unique due to the presence of both a phenyl telluride and an allylic alcohol group

Properties

CAS No.

112778-07-1

Molecular Formula

C9H10OTe

Molecular Weight

261.8 g/mol

IUPAC Name

2-phenyltellanylprop-2-en-1-ol

InChI

InChI=1S/C9H10OTe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

QYDDYQQXVZAINF-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)[Te]C1=CC=CC=C1

Origin of Product

United States

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